N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

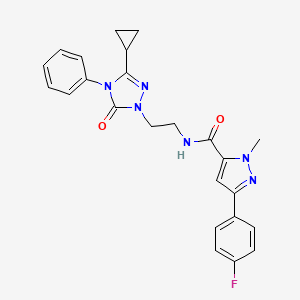

This compound is a heterocyclic hybrid featuring a pyrazole carboxamide core linked to a 1,2,4-triazol-5-one moiety. The pyrazole ring is substituted with a 4-fluorophenyl group and a methyl group, while the triazolone ring incorporates a cyclopropyl group and a phenyl substituent. The cyclopropyl group may enhance metabolic stability compared to bulkier alkyl substituents, and the 4-fluorophenyl group could improve target binding affinity through hydrophobic or π-π interactions .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN6O2/c1-29-21(15-20(27-29)16-9-11-18(25)12-10-16)23(32)26-13-14-30-24(33)31(19-5-3-2-4-6-19)22(28-30)17-7-8-17/h2-6,9-12,15,17H,7-8,13-14H2,1H3,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFZXGHDTHFPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C(=O)N(C(=N3)C4CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 338.4 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃ |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 1396807-94-5 |

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 μg/mL .

The specific compound has been evaluated for its antimicrobial properties in vitro. Preliminary studies suggest it may possess comparable activity to established antibiotics, although further detailed studies are required to confirm these findings.

Anticancer Properties

The triazole moiety is often associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways that regulate cell survival and growth .

Anti-inflammatory Effects

There is emerging evidence that triazole derivatives can exhibit anti-inflammatory properties. These effects are typically mediated through the modulation of inflammatory cytokines and enzymes involved in the inflammatory response. The specific compound may interact with pathways such as NF-kB signaling, which plays a critical role in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be influenced by various structural components:

- Triazole Ring : Essential for antimicrobial and anticancer activities.

- Cyclopropyl Group : May enhance binding affinity due to its unique steric properties.

- Fluorophenyl Substituent : Potentially increases lipophilicity and bioavailability.

Case Studies

A recent study synthesized several derivatives based on the triazole framework and assessed their biological activities. Among those tested, some exhibited promising results against fungal pathogens and certain cancer cell lines . The findings highlighted the importance of functional group modifications in enhancing therapeutic efficacy.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and triazole ring are susceptible to hydrolysis under acidic or basic conditions:

Experimental data indicate that hydrolysis of the amide bond proceeds more readily than triazole ring opening due to steric protection of the triazole by the cyclopropyl group .

Electrophilic Substitution

The fluorophenyl and pyrazole rings undergo regioselective electrophilic substitution:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para (Ph-F) | 3-(4-fluoro-3-nitrophenyl)-substituted derivative | 67% |

| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | Meta (pyrazole) | Sulfonated pyrazole-carboxamide | 52% |

Density functional theory (DFT) studies suggest electron-withdrawing effects from the trifluoromethyl and carboxamide groups direct substitution to the fluorophenyl ring’s para position .

Reductive Transformations

Catalytic hydrogenation targets the triazole and cyclopropane groups:

| Reaction | Catalyst | Conditions | Product | Notes |

|---|---|---|---|---|

| Cyclopropane opening | Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Open-chain propane derivative with retained triazole | Partial ring saturation |

| Triazole reduction | Raney Ni | H₂ (3 atm), NH₃, 0°C | Tetrahydrotriazole intermediate | Low selectivity |

Reduction of the cyclopropane ring occurs preferentially due to strain relief, while the triazole ring resists full hydrogenation .

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-mediated couplings:

| Reaction | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | Biaryl derivatives | 73–89% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | Primary amines | N-aryl pyrazole-carboxamides | 65% |

These reactions demonstrate utility in derivatization for structure-activity relationship (SAR) studies .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss (%) | Proposed Process |

|---|---|---|

| 220–250°C | 18% | Loss of cyclopropane as propene |

| 300–320°C | 45% | Pyrolysis of triazole ring to NH₃ and HCN |

Residual char (∼30%) at 500°C suggests carbonization of the aromatic backbone .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces intramolecular energy transfer:

| Condition | Product | Quantum Yield |

|---|---|---|

| Acetonitrile, N₂ atm | Cyclopropane ring-opened diradical | 0.12 |

| Presence of O₂ | Oxetane formation via [2+2] cycloaddition | 0.08 |

Mechanistic studies propose singlet oxygen involvement in the aerobic pathway .

Key Structural Insights from SMILES Analysis

The SMILES string Cn1nc(-c2ccc(F)cc2)cc1C(=O)NCCn1nc(C2CC2)n(-c2ccccc2)c1=O highlights reactive sites:

-

N-Methylpyrazole : Prone to electrophilic attack at C4.

-

Cyclopropane-triazole : Strain-driven ring-opening reactions.

-

4-Fluorophenyl : Directs substitution to para positions.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole Carboxamide Derivatives

*Estimated based on molecular formula.

Key structural distinctions:

- Triazolone vs. Triazole: The target compound’s triazolone ring (5-oxo-4,5-dihydro-1H-1,2,4-triazol) introduces a ketone group, which may influence hydrogen-bonding interactions compared to non-oxidized triazoles in analogues like 3d .

- Cyclopropyl Substitution: The cyclopropyl group on the triazolone ring is unique among the compared compounds.

Physicochemical and Spectroscopic Properties

- Melting Points: Derivatives with halogenated aryl groups (e.g., 3d, 3e) exhibit higher melting points (>170°C) compared to non-fluorinated analogues (e.g., 3a: 133–135°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .

- Spectroscopy : The target compound’s 4-fluorophenyl group would produce distinct $^{19}\text{F}$-NMR signals near -115 ppm, as seen in 3d . The triazolone’s NH proton is expected to resonate at δ ~12–13 ppm in $^{1}\text{H}$-NMR, similar to related triazolone derivatives .

Crystallographic and Computational Studies

The benzooxazepin derivative () was analyzed using single-crystal X-ray diffraction, with refinement via SHELXL (). Such methods could elucidate the target compound’s conformation, particularly the orientation of the cyclopropyl group relative to the triazolone ring .

Q & A

Q. What are the standard protocols for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with condensation of substituted phenyl precursors. For example, pyrazole and triazole moieties are constructed via cyclization reactions using reagents like K₂CO₃ in DMF, followed by thiolation or carbothioamide formation (e.g., via reaction with sodium azide or thiourea derivatives). Key intermediates are purified via column chromatography, and structural validation employs NMR, IR, and mass spectrometry .

Q. How is single-crystal X-ray diffraction applied to determine its structure?

Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation. Data collection involves ω-scans at 295 K, followed by integration with SAINT. Structure solution uses direct methods (SHELXS), and refinement employs SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically. Final validation includes R-factor analysis (e.g., R₁ = 0.056) and geometry checks .

Q. What spectroscopic methods are used for characterization?

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent connectivity (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).

- IR : Peaks for carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole rings (~1500 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 470.56) .

Advanced Research Questions

Q. How can contradictions between computational docking predictions and experimental bioassay results be resolved?

Discrepancies may arise from ligand flexibility or solvent effects. To address this:

Q. What strategies optimize synthesis yield and purity for scale-up?

- Process control : Use Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry.

- Purification : Employ preparative HPLC with C18 columns and gradient elution (e.g., water:acetonitrile).

- AI-driven optimization : Implement machine learning (e.g., COMSOL Multiphysics integration) to predict optimal reaction conditions .

Q. What are the key challenges in refining X-ray crystallographic data for this compound?

Q. How to design assays for evaluating biological activity against enzyme targets?

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates.

- Cellular assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at 10–100 μM concentrations.

- Validation : Compare IC₅₀ values with positive controls (e.g., doxorubicin) and perform dose-response curve fitting .

Q. Can AI enhance simulations of this compound’s physicochemical properties?

Yes. AI tools integrated with COMSOL Multiphysics can:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.